5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C7H7F3N2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of the trifluoroethyl group and the aldehyde functional group makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 5-methyl-1H-pyrazole-4-carbaldehyde with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a building block for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The trifluoroethyl group can enhance the binding affinity and specificity of the compound for its molecular target .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid methyl ester: Similar structure but with a carboxylic acid ester group instead of an aldehyde.
5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
Uniqueness
The presence of the aldehyde group in 5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde makes it a versatile intermediate for further chemical modifications. The trifluoroethyl group enhances the compound’s stability and lipophilicity, making it suitable for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
5-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-5-6(3-13)2-11-12(5)4-7(8,9)10/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KURRERTXGKKPBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC(F)(F)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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